6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde
Overview
Description
6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde is a complex organic compound belonging to the naphthyridine family
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridine structural analogues have been found to inhibit lung cancer, renal carcinoma, colon cancer, and melanoma . They also act as nonsteroidal antagonists of mineralocorticoid receptor (MR) and antagonists to the receptor tyrosine kinase mesenchymal epithelial transition (MET) factor in PC3 cells .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert a variety of pharmacological effects, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Biochemical Pathways
1,6-naphthyridines are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
1,6-naphthyridines are known to have a variety of pharmacological effects, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of appropriate precursors, such as 6-benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine, followed by formylation to introduce the carbaldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential biological activity, including anticancer properties. It can interact with biological targets, leading to the inhibition of cancer cell growth and proliferation.
Medicine: Due to its biological activity, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Comparison with Similar Compounds
1,6-Naphthyridine
1,5-Naphthyridine
2,6-Naphthyridine
Uniqueness: 6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridine-1-carbaldehyde stands out due to its unique structural features and reactivity profile. Its benzyl group and carbaldehyde functionality contribute to its distinct chemical behavior compared to other naphthyridine derivatives.
Properties
IUPAC Name |
6-benzyl-7,8-dihydro-5H-2,6-naphthyridine-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-12-16-15-7-9-18(11-14(15)6-8-17-16)10-13-4-2-1-3-5-13/h1-6,8,12H,7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBELTANFXRRMGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)C=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154216 | |
Record name | 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601514-64-1 | |
Record name | 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601514-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-6-(phenylmethyl)-2,6-naphthyridine-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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